molecular formula C6H11ClFNO B2790622 5-Fluoroazepan-4-one hydrochloride CAS No. 1823872-70-3

5-Fluoroazepan-4-one hydrochloride

Cat. No. B2790622
CAS RN: 1823872-70-3
M. Wt: 167.61
InChI Key: PXQUNVLDVYVOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoroazepan-4-one hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential application as a pharmacological agent. This compound is a member of the azepanone family of compounds and has been shown to possess a range of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 5-Fluoroazepan-4-one hydrochloride is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is a major inhibitory neurotransmitter receptor in the brain and is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
In addition to its anxiolytic and sedative effects, 5-Fluoroazepan-4-one hydrochloride has been shown to have other biochemical and physiological effects. For example, it has been shown to decrease locomotor activity in animal models. It has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages And Limitations For Lab Experiments

One advantage of 5-Fluoroazepan-4-one hydrochloride is that it has been shown to have relatively low toxicity in animal models. Additionally, it has been shown to have good bioavailability and can be administered orally. One limitation of this compound is that it has a relatively short half-life in the body, which may limit its efficacy as a pharmacological agent.

Future Directions

There are several future directions for research on 5-Fluoroazepan-4-one hydrochloride. One area of interest is the potential use of this compound as a treatment for anxiety disorders and insomnia in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns. Finally, there is interest in developing new synthesis methods for 5-Fluoroazepan-4-one hydrochloride that may improve the yield or reduce the environmental impact of the current synthesis method.

Synthesis Methods

The synthesis of 5-Fluoroazepan-4-one hydrochloride involves the reaction of 2,2,2-trifluoroethylamine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phosgene to form the desired product, 5-Fluoroazepan-4-one hydrochloride. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

5-Fluoroazepan-4-one hydrochloride has been shown to have potential application in the field of pharmacology. Specifically, it has been investigated for its potential use as an anxiolytic and sedative agent. In preclinical studies, it has been shown to have anxiolytic effects in animal models of anxiety. Additionally, it has been shown to have sedative effects in animal models of insomnia.

properties

IUPAC Name

5-fluoroazepan-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO.ClH/c7-5-1-3-8-4-2-6(5)9;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQUNVLDVYVOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(=O)C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroazepan-4-one hydrochloride

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